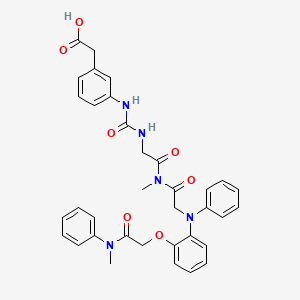
DA-3934
Description
UNII-J353803KRG is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . This system provides rigorously curated, standardized descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and global interoperability. Substances registered under UNII codes are typically characterized by their:
- Chemical composition (e.g., molecular formula, stereochemistry)
- Physical properties (e.g., solubility, melting point)
- Regulatory and safety data (e.g., toxicity profiles, manufacturing guidelines) .
To access precise details about UNII-J353803KRG, researchers are directed to the GSRS query portal (https://gsrs.ncats.nih.gov/app/substances ), which offers authoritative, peer-reviewed data .
Properties
CAS No. |
183176-50-3 |
|---|---|
Molecular Formula |
C35H35N5O7 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
2-[3-[[2-[methyl-[2-(N-[2-[2-(N-methylanilino)-2-oxoethoxy]phenyl]anilino)acetyl]amino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid |
InChI |
InChI=1S/C35H35N5O7/c1-38(27-14-5-3-6-15-27)33(43)24-47-30-19-10-9-18-29(30)40(28-16-7-4-8-17-28)23-32(42)39(2)31(41)22-36-35(46)37-26-13-11-12-25(20-26)21-34(44)45/h3-20H,21-24H2,1-2H3,(H,44,45)(H2,36,37,46) |
InChI Key |
NDPHJNZMISFERB-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DA-3934; DA3934; DA 3934; UNII-J353803KRG; |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Considerations for Comparative Analysis
To ensure robust comparisons, researchers should:
Leverage GSRS Data : Cross-reference UNII-J353803KRG with substances sharing its UNII root or regulatory classification .
Validate Physicochemical Properties : Use techniques like HPLC, NMR, and mass spectrometry to confirm purity and structure .
Assess Functional Equivalence : Conduct in vitro assays (e.g., receptor binding) and in vivo toxicity studies to benchmark efficacy and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


